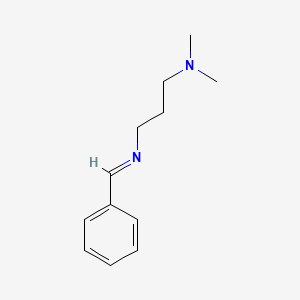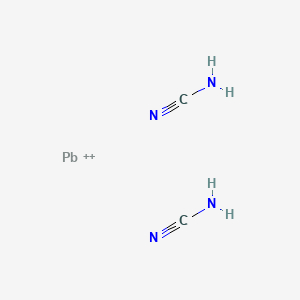
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.64 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in bone health and osteoporosis.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions, forming stable complexes. This chelating property is crucial in its applications as a corrosion inhibitor and in water treatment. In biological systems, it may interact with cellular components, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar applications in water treatment and industry.
Tetrapotassium pyrophosphate: Used in similar industrial applications but with different chemical properties.
Tetrapotassium tripolyphosphate: Commonly used in detergents and water treatment
Uniqueness
Tetrapotassium ((isononylimino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which provides distinct chelating properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly effective in applications requiring strong chelation.
Propiedades
Número CAS |
93982-85-5 |
|---|---|
Fórmula molecular |
C11H23K4NO6P2 |
Peso molecular |
483.64 g/mol |
Nombre IUPAC |
tetrapotassium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
ZIFIYEXMPIWSNA-UHFFFAOYSA-J |
SMILES canónico |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



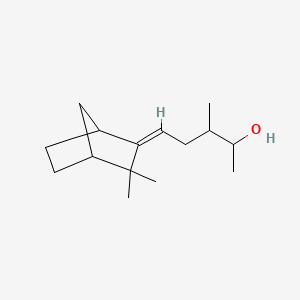
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
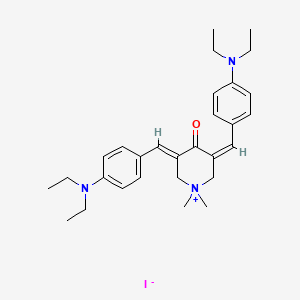
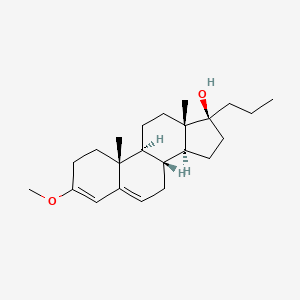
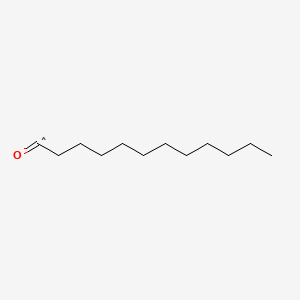
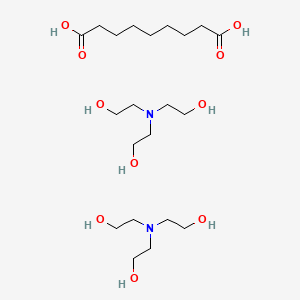
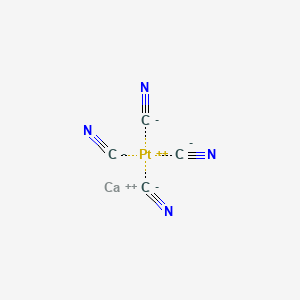
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
